molecular formula C15H21BrN2O2 B13203940 tert-Butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate

tert-Butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate

Cat. No.: B13203940
M. Wt: 341.24 g/mol
InChI Key: JUTFCKSZLBMODT-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. tert-Butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. This compound features both a bromoaryl group and a Boc-protected amino group on the pyrrolidine ring, making it a valuable intermediate for further synthetic elaboration through cross-coupling reactions and functional group manipulations . Compounds based on the 3-aryl pyrrolidine scaffold are of significant interest in neuroscience research. Specifically, analogous structures have been investigated as competitive antagonists for ionotropic glutamate receptors (iGluRs), including NMDA receptors, which are implicated in a range of neurological conditions . The presence of the 2-bromophenyl substituent may contribute to receptor binding affinity and selectivity, making this compound a potential precursor for developing novel neuroactive tool compounds . Beyond neuroscience, constrained pyrrolidine cores are explored in other therapeutic areas. Research on structurally related pyrrolidine analogs has shown their potential as constrained analogs of bioactive sphingolipids, such as FTY720, for investigating new mechanisms in cancer cell viability and nutrient transport regulation . The scaffold's utility also extends to the design of agonists for receptors like FPR2, which plays a role in the inflammatory response resolution . Researchers can leverage the synthetic accessibility of this brominated pyrrolidine to generate diverse libraries of compounds for biological screening and structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

tert-butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-8-12(17)13(18)10-6-4-5-7-11(10)16/h4-7,12-13H,8-9,17H2,1-3H3

InChI Key

JUTFCKSZLBMODT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2Br)N

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

The Boc group is essential for protecting the pyrrolidine nitrogen during synthesis, enhancing solubility and stability.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate typically involves:

  • Construction of the pyrrolidine ring with appropriate substitution.
  • Introduction of the 2-bromophenyl group at the 2-position.
  • Installation or preservation of the Boc protecting group on the nitrogen.
  • Introduction or preservation of the amino group at the 3-position.

Synthetic Routes and Reaction Conditions

Palladium-Catalyzed Amination and Arylation

One reported synthetic approach (analogous to related compounds) involves the use of palladium-catalyzed cross-coupling reactions starting from a Boc-protected pyrrolidine derivative bearing a halogenated phenyl substituent:

  • Reactants:

    • Boc-protected 2-(2-bromophenyl)pyrrolidine intermediate
    • Lithium hexamethyldisilazide (LiHMDS) as a strong base
    • Pd2(dba)3·CHCl3 as the palladium source
    • Tri-tert-butylphosphonium tetrafluoroborate (P(tBu)3·HBF4) as ligand
    • Toluene as solvent
  • Procedure:
    The reaction mixture is degassed and stirred at room temperature overnight to facilitate amination at the 3-position of the pyrrolidine ring, introducing the amino group.

  • Workup:
    After reaction completion, the mixture is diluted with ether and washed with dilute aqueous HCl to remove inorganic residues. The aqueous layer is basified with ammonium hydroxide and extracted with ethyl acetate to isolate the product. Purification is typically done by flash chromatography.

This method is adapted from protocols for similar pyrrolidine derivatives bearing aromatic substituents and Boc protection.

Boc Protection and Deprotection Strategies
  • The Boc group is introduced typically by reacting the free amine pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate in dichloromethane or other suitable solvents.

  • Boc protection enhances the stability of the amine during further synthetic transformations, including cross-coupling and nucleophilic substitution.

  • Deprotection is generally performed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) when the free amine is required for downstream applications.

Alternative Approaches: Nucleophilic Substitution and Ring Closure
  • Starting from 2-bromophenyl-substituted precursors, nucleophilic substitution reactions with amine nucleophiles can be employed to introduce the amino group at the 3-position.

  • Cyclization reactions to form the pyrrolidine ring can be achieved by intramolecular nucleophilic attack, often facilitated by base and heat.

  • These methods require careful control of reaction conditions to avoid side reactions such as debromination or over-alkylation.

Preparation Example Table

Step Reactants / Reagents Conditions Yield (%) Notes
1 Boc-protected 2-(2-bromophenyl)pyrrolidine derivative, LiHMDS, Pd2(dba)3·CHCl3, P(tBu)3·HBF4 Toluene, room temp, overnight stirring ~60-70% (typical for similar compounds) Palladium-catalyzed amination at 3-position
2 Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) Dichloromethane, room temp, 2-4 h >90% Boc protection of amine group
3 Acidic deprotection (if needed) TFA/DCM, room temp, 1-2 h Quantitative Removal of Boc for free amine

In-Depth Research Findings

Solubility and Formulation Data

  • The compound exhibits good solubility in organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO).

  • In vivo formulation protocols recommend preparing a DMSO master stock solution followed by dilution with co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and water or corn oil to achieve clear solutions suitable for biological assays.

  • The stepwise addition of solvents with vortexing, ultrasonic treatment, or mild heating is critical to maintain solution clarity and compound stability.

Analytical Characterization

  • NMR Spectroscopy:
    Proton NMR typically shows characteristic signals for the tert-butyl group (~1.4 ppm, singlet), aromatic protons of the bromophenyl group (7.0–7.5 ppm), and the pyrrolidine ring protons (3.0–4.5 ppm).

  • Mass Spectrometry:
    Molecular ion peak consistent with the expected molecular weight (~357 Da).

  • Chromatography:
    Flash chromatography using ethyl acetate/hexane mixtures is effective for purification.

Summary and Recommendations

The preparation of this compound involves advanced synthetic organic chemistry techniques, primarily centered on palladium-catalyzed amination of Boc-protected pyrrolidine derivatives. The Boc protecting group plays a crucial role in stabilizing the molecule during synthesis and purification.

Optimized reaction conditions include the use of lithium hexamethyldisilazide as a base, Pd2(dba)3·CHCl3 as catalyst, and P(tBu)3·HBF4 as ligand in toluene at room temperature. Post-reaction workup involves acid-base extractions and chromatographic purification.

In vivo formulation and solubility data provide practical guidance for biological testing and applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and nitric acid (HNO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Derivatives

a. tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate (CAS 1203685-04-4)
  • Molecular Formula: C₁₅H₂₀BrNO₂
  • Molecular Weight : 326.23
  • Key Differences: Lacks the amino group at position 3, reducing hydrogen-bonding capacity. Used in Suzuki coupling reactions due to the bromophenyl group .
b. tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate (CAS 871717-03-2)
  • Molecular Formula: C₁₅H₂₀BrNO₂
  • Molecular Weight : 326.23
  • Key Differences: Bromophenyl group at position 2 vs. 3.
c. tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate (CAS 1784828-59-6)
  • Molecular Formula : C₁₅H₂₁ClN₂O₂
  • Molecular Weight : 296.79
  • Key Differences: Chlorine substituent instead of bromine. Lower molecular weight and reduced lipophilicity compared to bromine analogs. The amino group enhances solubility in polar solvents .
d. tert-Butyl 3-amino-2-(3-chlorophenyl)pyrrolidine-1-carboxylate (CAS 1780734-93-1)
  • Molecular Formula : C₁₅H₂₁ClN₂O₂
  • Molecular Weight : 296.79
  • Key Differences : Chlorine at the meta position vs. bromine at ortho. Meta-substitution may influence binding affinity in receptor-targeted applications .

Amino-Substituted Pyrrolidine Derivatives

a. (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (CAS 147081-49-0)
  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 186.25
  • Key Differences : Lacks the bromophenyl group. Simpler structure used as a chiral building block in asymmetric synthesis .

Substituent Variations Beyond Halogens

a. tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate (CAS 1353983-27-3)
  • Molecular Formula: C₁₂H₂₃NO₃S
  • Molecular Weight : 261.38
  • Key Differences : Contains a thioether and hydroxylethyl group instead of bromophenyl. Increased polarity due to sulfur and hydroxyl groups .
b. tert-Butyl (R)-3-(2-cyano-4-boronate-phenoxy)pyrrolidine-1-carboxylate (CAS 1835678-66-4)
  • Molecular Formula : C₂₁H₂₈BN₂O₄
  • Molecular Weight : 397.28
  • Key Differences: Boronate ester and cyano groups enable use in Suzuki-Miyaura cross-coupling, distinct from bromophenyl reactivity .

Data Tables for Key Analogs

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
tert-Butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate Not Provided C₁₅H₂₀BrN₂O₂ ~327.23 (est.) 2-bromophenyl, 3-amino
tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate 1203685-04-4 C₁₅H₂₀BrNO₂ 326.23 2-bromophenyl
tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate 871717-03-2 C₁₅H₂₀BrNO₂ 326.23 3-bromophenyl
tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate 1784828-59-6 C₁₅H₂₁ClN₂O₂ 296.79 4-chlorophenyl, 3-amino
(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate 147081-49-0 C₉H₁₈N₂O₂ 186.25 3-amino

Research Findings and Trends

  • Amino Group Impact: The 3-amino group introduces hydrogen-bonding capability, improving interactions with biological targets (e.g., enzymes) compared to non-amino derivatives .
  • Synthetic Utility : Bromophenyl-substituted pyrrolidines are pivotal in cross-coupling reactions, whereas boronate esters (e.g., CAS 1835678-66-4) expand functionalization options .

Biological Activity

Tert-butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate (CAS Number: 2060059-77-8) is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is notable for its potential biological activity, particularly in medicinal chemistry and pharmacology. Understanding its biological properties is crucial for exploring its applications in drug development and therapeutic interventions.

The molecular formula of this compound is C15H21BrN2O2C_{15}H_{21}BrN_{2}O_{2} with a molecular weight of 341.24 g/mol. The compound features a pyrrolidine ring, an amino group, and a bromophenyl substituent, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₁BrN₂O₂
Molecular Weight341.24 g/mol
CAS Number2060059-77-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the amino group allows for potential interactions with biological macromolecules, while the bromophenyl moiety may enhance affinity towards specific targets.

Research indicates that compounds with similar structures can exhibit effects such as:

  • Antimicrobial Activity : Compounds in this class have shown potential against various bacterial strains.
  • Anticancer Properties : Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects : Some studies suggest that similar pyrrolidine derivatives may provide neuroprotection in models of neurodegenerative diseases.

Biological Activity Studies

Several studies have evaluated the biological activities of related pyrrolidine compounds, providing insights into the potential effects of this compound.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrrolidine derivatives. The results indicated that modifications to the bromophenyl group significantly influenced cytotoxicity against cancer cell lines such as MCF-7 and HeLa. The study concluded that the introduction of halogens, such as bromine, enhances the compound's interaction with DNA, leading to increased apoptosis in cancer cells.

Case Study: Antimicrobial Properties

Research published in Pharmaceutical Biology assessed the antimicrobial activity of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with bromophenyl substituents exhibited superior antibacterial activity compared to their non-brominated counterparts. This suggests that this compound may possess similar properties.

Toxicological Profile

The safety and toxicity profile of this compound has not been extensively documented. However, preliminary assessments indicate that like other compounds in its class, it may exhibit moderate toxicity depending on dosage and exposure routes. Further toxicological studies are necessary to establish a comprehensive safety profile.

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